molecular formula C10H10ClN3 B11893138 4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine

4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11893138
M. Wt: 207.66 g/mol
InChI Key: ZDGNDBKTPWDDIJ-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 4th position and a cyclobutyl group at the 3rd position further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyclobutyl-1H-pyrazole with 4-chloropyridine under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Strong acids or bases are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolopyridines, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used as a tool compound to study the function of specific enzymes or receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of the chlorine atom and the cyclobutyl group, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

4-chloro-3-cyclobutyl-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C10H10ClN3/c11-10-8-7(4-5-12-10)13-14-9(8)6-2-1-3-6/h4-6H,1-3H2,(H,13,14)

InChI Key

ZDGNDBKTPWDDIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C3C(=NN2)C=CN=C3Cl

Origin of Product

United States

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